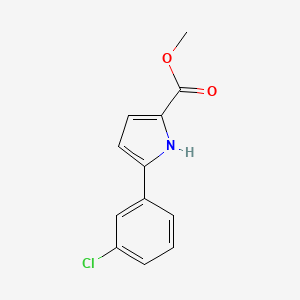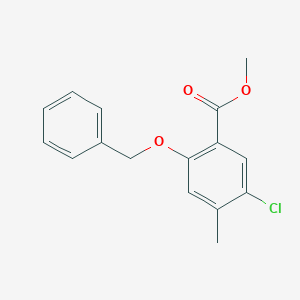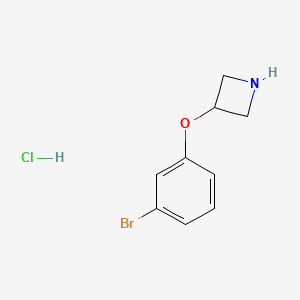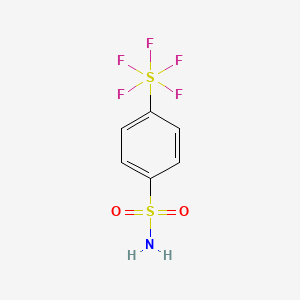
4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 1461707-07-2 . It has a molecular weight of 283.24 . The IUPAC name for this compound is 4-(pentafluoro-lambda6-sulfaneyl)benzenesulfonamide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide is 1S/C6H6F5NO2S2/c7-16(8,9,10,11)6-3-1-5(2-4-6)15(12,13)14/h1-4H,(H2,12,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a predicted pKa value of 9.59±0.10 . This value indicates the acidity or basicity of the compound in a solution. The compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide is used in the synthesis of various derivatives. For instance, its reaction with benzene leads to SF5-perfluoroalkyl benzene derivatives, a new class of perfluoroalkylaromatic compounds, as explored by Hodges et al. (2001) (Hodges et al., 2001). Additionally, Brel (2006) demonstrated the synthesis of pentafluoro-λ6-sulfanyl-containing 4,5-dihydroisoxazoles, useful as intermediates in creating heterocyclic and polyfunctional compounds (Brel, 2006).
Materials Preparation and Characterization
The compound has been employed in materials science, specifically in the preparation and characterization of new materials. An example is its use in the synthesis of new pentafluoro-λ6-sulfanyl-containing 1,3-, 1,4-, and 1,5-alkadienes and their epoxidation, as described by Brel (2005), which are useful as monomers or intermediates in the preparation of polymers and surface coatings (Brel, 2005).
Structural and Spectroscopic Analysis
Sarojini et al. (2012) conducted structural and spectroscopic analysis of a sulfonamide compound, using Density Functional Theory (DFT) for molecular geometry and vibrational frequencies calculation. This highlights the application of 4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide in advanced computational chemistry (Sarojini et al., 2012).
Fluorination Processes
The compound plays a significant role in fluorination processes. Cui et al. (2017) discussed its application in chlorine-fluorine exchange fluorination, elucidating a side-reaction of C-S bond cleavage in the preparation of pentafluoro-λ6-sulfanyl-(hetero)arenes (Cui et al., 2017).
Chemiluminescence Studies
In chemiluminescence, Watanabe et al. (2010) explored the base-induced decomposition of sulfanyl-substituted dioxetanes derived from this compound, providing insights into light generation mechanisms (Watanabe et al., 2010).
Heterocyclic Compound Synthesis
The compound is also instrumental in the synthesis of heterocyclic compounds. For example, Iakobson et al. (2013) used it in the synthesis of pentafluorosulfanyl-containing indoles and oxindoles, highlighting its utility in creating complex organic structures (Iakobson et al., 2013).
Drug Design and Development
While not related to drug use or dosage, the compound's derivatives have been studied for potential applications in drug design. Maruno et al. (2022) synthesized pyridine-SF4-isoxazolines connected by a rodlike trans-SF4 linker, demonstrating potential applications in drug development (Maruno et al., 2022).
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . These codes correspond to specific safety and handling guidelines for the compound.
Propiedades
IUPAC Name |
4-(pentafluoro-λ6-sulfanyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F5NO2S2/c7-16(8,9,10,11)6-3-1-5(2-4-6)15(12,13)14/h1-4H,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTIHFUKCUWZLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)S(F)(F)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F5NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pentafluoro-lambda6-sulfanyl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


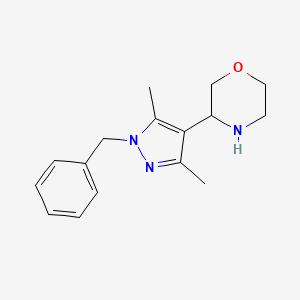
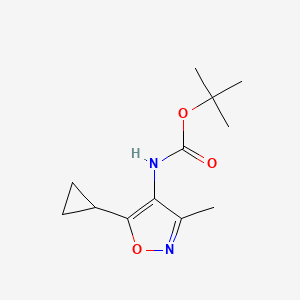
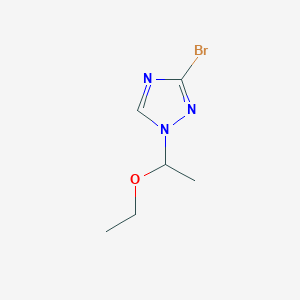
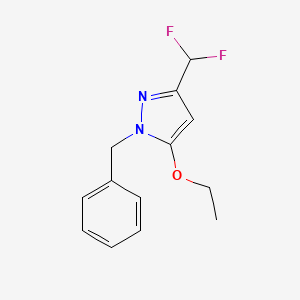
![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B1378726.png)
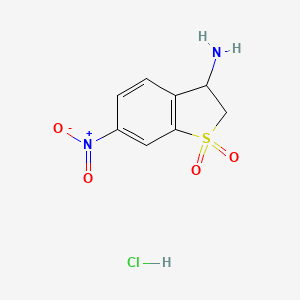
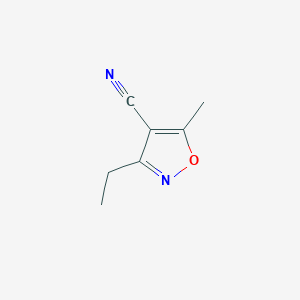

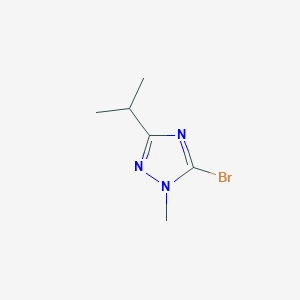
![ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1378733.png)
